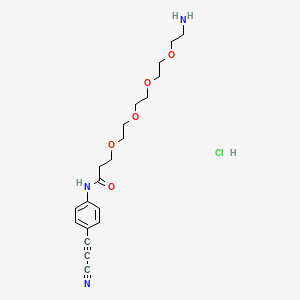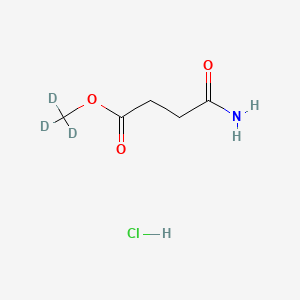
5-Aminolevulinic acid methyl ester-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) is a deuterated form of 5-Aminolevulinic acid methyl ester hydrochloride. This compound is a derivative of 5-Aminolevulinic acid, which is a key intermediate in the biosynthesis of heme. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) typically involves the esterification of 5-Aminolevulinic acid with methanol-d3 in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Solvent: Methanol-d3
Industrial Production Methods
Industrial production of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Large-scale esterification: Using industrial reactors to mix 5-Aminolevulinic acid with methanol-d3.
Purification: The product is purified using crystallization or distillation techniques.
Quality Control: Ensuring the purity and stability of the compound through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biosynthetic pathways.
Biology: Employed in studies of cellular metabolism and enzyme kinetics.
Medicine: Utilized in photodynamic therapy for the treatment of certain types of cancer, such as non-melanoma skin cancer.
Industry: Used in the production of photosensitizers for photodynamic therapy.
Mechanism of Action
The mechanism of action of 5-Aminolevulinic acid methyl ester-d3 (hydrochloride) involves its conversion to protoporphyrin IX, a photosensitizer. Upon exposure to light, protoporphyrin IX generates reactive oxygen species that cause cellular damage and apoptosis. This mechanism is particularly effective in targeting cancer cells due to their higher uptake of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic acid: The non-deuterated form, used in similar applications but with different stability and traceability properties.
Methyl aminolevulinate: Another ester derivative used in photodynamic therapy.
Hexaminolevulinate: A hexyl ester of 5-Aminolevulinic acid, more lipophilic and efficient in inducing protoporphyrin IX.
Uniqueness
5-Aminolevulinic acid methyl ester-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in scientific research for studying complex biological processes and pathways.
Properties
Molecular Formula |
C5H10ClNO3 |
|---|---|
Molecular Weight |
170.61 g/mol |
IUPAC Name |
trideuteriomethyl 4-amino-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c1-9-5(8)3-2-4(6)7;/h2-3H2,1H3,(H2,6,7);1H/i1D3; |
InChI Key |
FXLKSZWVEHPCFM-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CCC(=O)N.Cl |
Canonical SMILES |
COC(=O)CCC(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



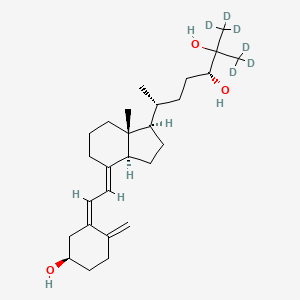
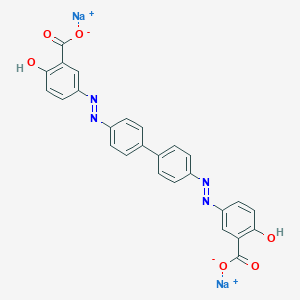
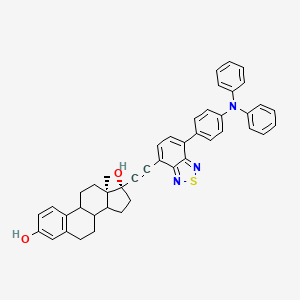
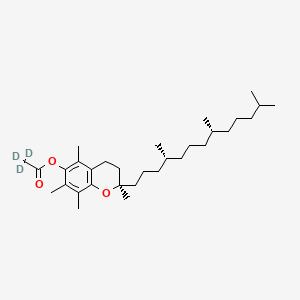
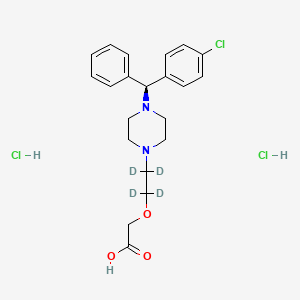
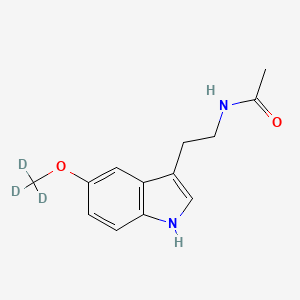
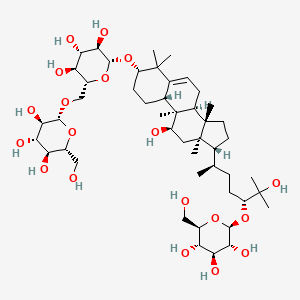
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
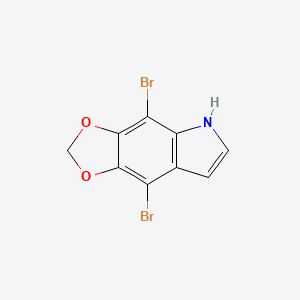
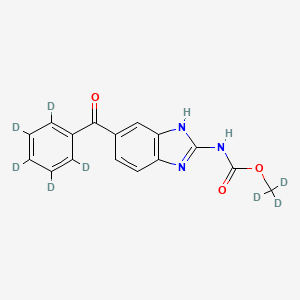
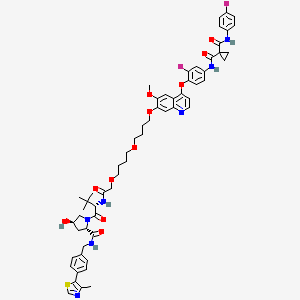
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
